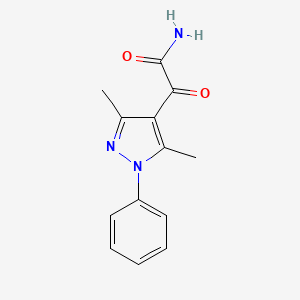

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

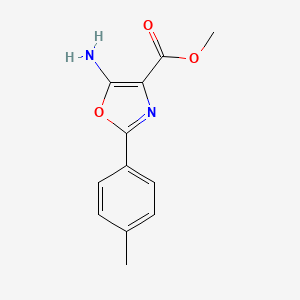

“N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” is a compound that has been studied for its potential pharmacological activities . It is part of a class of compounds known as acetamides . The compound is available for purchase for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a study described the synthesis of 4-(4-methoxyphenyl)thiazol-2-amine derivatives, which involved the reaction of 3-amino-3-thioxopropanamides with α-bromoketones .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as X-ray diffraction . The structure of N-(4-methoxyphenyl)-2-oxo-2-(4-phenylthiazol-2-yl)acetamide, a related compound, was confirmed by spectroanalytical data including NMR, IR, and elemental analysis .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 3-amino-3-thioxopropanamides with α-bromoketones has been reported to yield substituted thiazol-2-yl-acetamides .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .

Applications De Recherche Scientifique

Antimicrobial Activity

Researchers have synthesized novel heterocyclic compounds, including thiazole derivatives, by incorporating a sulfonamide moiety, aiming to develop antimicrobial agents. These synthesized compounds have shown promising in vitro antibacterial and antifungal activities, suggesting their potential as therapeutic agents against microbial infections (Darwish et al., 2014).

Anticancer and Antiviral Properties

Studies have also explored the pharmacological potential of derivatives of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational and experimental evaluations have revealed moderate inhibitory effects on tumor cells and potential as antioxidant agents, highlighting their relevance in cancer and viral infection treatments (Faheem, 2018).

Antinociceptive Pharmacology

Investigations into the antinociceptive properties of this compound derivatives have identified their potential in alleviating pain through the modulation of specific receptors, suggesting a new avenue for the development of pain management therapies (Porreca et al., 2006).

Enzyme Inhibition and Molecular Docking Studies

Research has further extended to the synthesis and evaluation of thiazole derivatives as enzyme inhibitors, particularly focusing on their binding affinities and selectivities through molecular docking studies. These studies provide insights into the molecular interactions between the synthesized compounds and target enzymes, offering a basis for the development of drugs with improved efficacy and selectivity (Jung et al., 2004).

Antioxidant and Anti-inflammatory Activities

Several studies have synthesized and evaluated thiazole and thiadiazole derivatives for their antioxidant and anti-inflammatory activities. These compounds have shown significant efficacy in scavenging free radicals and inhibiting inflammatory processes, which could be beneficial in the treatment of diseases associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Mécanisme D'action

Orientations Futures

The future directions for research on “N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” and similar compounds could involve further studies on their pharmacological activities. For instance, efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds have shown promising antimicrobial activity and have potential to be used as lead compounds for rational drug designing .

Propriétés

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-25-15-7-5-14(6-8-15)17-12-26-19(20-17)21-18(22)11-13-3-9-16(10-4-13)27(2,23)24/h3-10,12H,11H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVHRGHRPAYFRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2726242.png)

![6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid](/img/structure/B2726243.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2726247.png)

![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2726255.png)

![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2726256.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2726259.png)